2-Chloro-3-(2-ethylphenyl)-1-propene
Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials. It would include the reagents, conditions, and steps involved in the synthesis .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity. It would include identifying the types of reactions the compound undergoes and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthesis of Novel Copolymers : 2-Chloro-3-(2-ethylphenyl)-1-propene has been used in the preparation of various novel copolymers. For instance, Kharas et al. (2017) synthesized trisubstituted ethylenes, including derivatives of 2-Chloro-3-(2-ethylphenyl)-1-propene, which were copolymerized with styrene. The study analyzed the composition, structure, and thermal properties of these copolymers (Kharas et al., 2017).
Polymerization Studies : The chemical is involved in various polymerization studies. For example, Collins et al. (1992) discussed the polymerization of propylene using chiral ansa-metallocene catalysts. This study provided insights into the polymerization mechanisms and the properties of the resulting polypropylene (Collins et al., 1992).
Catalysis Research : Research has also been conducted on the use of 2-Chloro-3-(2-ethylphenyl)-1-propene in catalysis. For instance, Eberhardt and Griffin (1970) explored the catalytic dimerization of propene to 2,3-dimethylbutene using a nickel complex in a solution, demonstrating the potential of these complexes in selective catalytic reactions (Eberhardt & Griffin, 1970).
Molecular Structure Analysis : Shen (1979) conducted an electron diffraction study of the molecular structure of 3-chloro-2-chloromethyl-1-propene in the gas phase. This research contributes to the understanding of the molecular geometry and electronic structure of similar compounds (Shen, 1979).
Copolymerization and Material Properties : Another study by Kharas et al. (2014) focused on the copolymerization of styrene with halogen ring-trisubstituted methyl 2-cyano-3-phenyl-2-propenoates, including derivatives of 2-Chloro-3-(2-ethylphenyl)-1-propene. The research looked into the relative reactivity of these monomers and the thermal properties of the resulting copolymers (Kharas et al., 2014).
Mechanism of Action
Target of Action
Similar compounds often interact with proteins or enzymes in the body, altering their function and leading to various effects .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
Similar compounds are known to participate in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Result of Action
Similar compounds can cause changes in the structure and function of target molecules, potentially leading to various biological effects .
Safety and Hazards
properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-2-ethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-3-10-6-4-5-7-11(10)8-9(2)12/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWODWGAPOCPOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CC(=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601255434 | |
Record name | Benzene, 1-(2-chloro-2-propen-1-yl)-2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601255434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1263365-75-8 | |
Record name | Benzene, 1-(2-chloro-2-propen-1-yl)-2-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(2-chloro-2-propen-1-yl)-2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601255434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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